Differential Cellular vs. Biochemical Potency: YW3-56 vs. Cl-amidine
YW3-56 demonstrates a striking and quantifiable disconnect between its improvement in biochemical target inhibition and its enhancement of cellular efficacy when directly compared to the first-generation pan-PAD inhibitor, Cl-amidine [1]. While the improvement in PAD4 enzymatic inhibition is modest (approximately 5-fold), the increase in its ability to inhibit the growth of osteosarcoma U2OS cells is dramatically higher (>60-fold). This differential is attributed to the structural modifications in YW3-56 that enhance its cell membrane permeability [1].
| Evidence Dimension | Cell growth inhibition (U2OS osteosarcoma cells) |
|---|---|
| Target Compound Data | IC50 ≈ 2.5 µM |
| Comparator Or Baseline | Cl-amidine: IC50 ≈ 150-200 µM |
| Quantified Difference | >60-fold increase in efficacy |
| Conditions | MTT assay in U2OS cells |
Why This Matters
This quantifiable superiority in cellular potency is the primary reason a researcher would choose YW3-56 over Cl-amidine for cell-based cancer studies, ensuring effective target engagement at pharmacologically relevant concentrations.
- [1] Wang Y, Li P, Wang S, et al. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. J Biol Chem. 2012 Jul 27;287(31):25941-53. doi: 10.1074/jbc.M112.375725. PMID: 22605338; PMCID: PMC3406678. View Source
